molecular formula C9H21NO3S2 B13867375 Octylsulfinylmethanesulfonamide

Octylsulfinylmethanesulfonamide

Cat. No.: B13867375
M. Wt: 255.4 g/mol
InChI Key: RQUPLFSVSOLFEV-UHFFFAOYSA-N
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Description

Octylsulfinylmethanesulfonamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of sulfonamides, which are known for their broad range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides, including Octylsulfinylmethanesulfonamide, typically involves the reaction of sodium sulfinates with amines. One efficient method is the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly approach to sulfonamide compounds . This method tolerates a wide range of functional groups and yields a variety of sulfonamide products.

Industrial Production Methods: Industrial production of sulfonamides often involves the oxidation of thiols to sulfonyl chlorides, followed by reaction with amines. This process can be catalyzed by iodine or other catalysts to improve efficiency and yield . The use of eco-friendly and cost-effective reagents is a key consideration in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Octylsulfinylmethanesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonamides, sulfenamides, and sulfinamides, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Octylsulfinylmethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octylsulfinylmethanesulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), which is essential for bacterial growth and replication . This bacteriostatic effect makes sulfonamides effective in treating bacterial infections.

Comparison with Similar Compounds

Uniqueness: Octylsulfinylmethanesulfonamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its long alkyl chain (octyl group) may influence its solubility and interaction with biological membranes, potentially enhancing its efficacy in certain applications .

Properties

Molecular Formula

C9H21NO3S2

Molecular Weight

255.4 g/mol

IUPAC Name

octylsulfinylmethanesulfonamide

InChI

InChI=1S/C9H21NO3S2/c1-2-3-4-5-6-7-8-14(11)9-15(10,12)13/h2-9H2,1H3,(H2,10,12,13)

InChI Key

RQUPLFSVSOLFEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)CS(=O)(=O)N

Origin of Product

United States

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